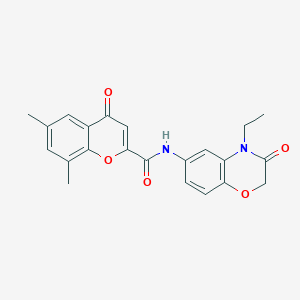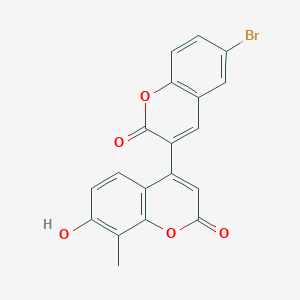![molecular formula C24H17ClN4O3 B11301117 3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11301117.png)
3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a benzodioxin moiety, and a pyrazolopyridopyrimidinone core, making it an interesting subject for scientific research.
准备方法
The synthesis of 3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with various substituted anilines in a basic aqueous medium to yield the final product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and bases like lithium hydride .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways .
相似化合物的比较
Similar compounds to 3-(4-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include:
2-[(4-Chlorophenyl)sulfonylamino]-N-(un/located-phenyl)acetamide: This compound also contains a chlorophenyl group and a benzodioxin moiety, but differs in its overall structure and functional groups.
Acetyl Dopamine Dimer: Although structurally different, this compound shares some similar functional groups and has been studied for its biological activities.
属性
分子式 |
C24H17ClN4O3 |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H17ClN4O3/c1-14-22(15-2-4-16(25)5-3-15)23-26-13-18-19(29(23)27-14)8-9-28(24(18)30)17-6-7-20-21(12-17)32-11-10-31-20/h2-9,12-13H,10-11H2,1H3 |
InChI 键 |
UOIBEWFZJCAUME-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=CC6=C(C=C5)OCCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11301038.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-L-alanine](/img/structure/B11301040.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11301051.png)

![Ethyl 3-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11301062.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11301065.png)

![N-(3-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11301072.png)
![methyl 4-{[(6-oxo-6,9-dihydro-1H-purin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B11301084.png)
![N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11301098.png)
![2-chloro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11301109.png)


![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11301125.png)
